[4-(4-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Overview
Description
4-(4-methoxyphenyl)piperazinomethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Formation of Pyrazolopyridine Moiety: The pyrazolopyridine moiety is synthesized separately and then coupled with the substituted piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrazolopyridine moiety, potentially leading to the formation of dihydropyrazolopyridine derivatives.
Substitution: Both the piperazine and pyrazolopyridine rings can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation often involves alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrazolopyridine derivatives.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs, particularly in the fields of neurology and oncology.
Medicine
Medically, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly for conditions such as cancer and neurological disorders.
Industry
In industry, the compound’s unique chemical properties make it useful in the development of new materials, including polymers and coatings. Its stability and reactivity are advantageous for creating materials with specific desired properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazinomethanone: shares similarities with other piperazine and pyrazolopyridine derivatives.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their pharmacological properties.
Uniqueness
What sets 4-(4-methoxyphenyl)piperazinomethanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-13-18(19-15(2)23-24(3)20(19)22-14)21(27)26-11-9-25(10-12-26)16-5-7-17(28-4)8-6-16/h5-8,13H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVJTKKZXHXLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.